tert-Butyl 2-bromo-4-fluorobenzoate
Overview
Description
Mechanism of Action
Target of Action
tert-Butyl 2-bromo-4-fluorobenzoate is an organic compound that is primarily used as an intermediate in the synthesis of various biologically active compounds
Mode of Action
For instance, it is an intermediate in the synthesis of enzalutamide , an androgen-receptor antagonist. Enzalutamide works by blocking androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Biochemical Pathways
For example, enzalutamide affects the androgen receptor pathway by preventing the binding of androgens, which can inhibit the growth of certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-bromo-4-fluorobenzoate: plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of enzalutamide, an androgen-receptor antagonist . Enzalutamide blocks androgens from binding to the androgen receptor, preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex . This compound interacts with various enzymes and proteins involved in these pathways, including the androgen receptor itself. The nature of these interactions involves binding to the receptor, thereby inhibiting its activity and preventing downstream signaling events .
Cellular Effects
The effects of This compound on various types of cells and cellular processes are primarily observed through its role as an intermediate in the synthesis of enzalutamide. Enzalutamide influences cell function by inhibiting androgen receptor signaling, which is crucial for the growth and survival of prostate cancer cells . This inhibition leads to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the induction of tumor cell apoptosis .
Molecular Mechanism
At the molecular level, This compound exerts its effects through its conversion to enzalutamide, which binds to the androgen receptor . This binding prevents the receptor from interacting with androgens, thereby inhibiting its activation and subsequent nuclear translocation . The inhibition of androgen receptor activity leads to decreased expression of androgen-responsive genes, which are essential for the proliferation and survival of prostate cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound are observed over time through its stability and degradation. The compound is stable under standard storage conditions (2-8°C) and is typically stored as a liquid . Long-term effects on cellular function are primarily studied through its role in the synthesis of enzalutamide, with in vitro and in vivo studies showing sustained inhibition of androgen receptor signaling and induction of tumor cell apoptosis .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models, primarily through its conversion to enzalutamide. Studies have shown that enzalutamide exhibits dose-dependent inhibition of androgen receptor signaling, with higher doses leading to more pronounced effects . At very high doses, toxic or adverse effects may be observed, including potential impacts on liver function and overall toxicity .
Metabolic Pathways
This compound: is involved in metabolic pathways related to its conversion to enzalutamide. This conversion involves various enzymes, including those responsible for ester hydrolysis and subsequent modifications . The metabolic flux and levels of metabolites are influenced by the activity of these enzymes, which play a crucial role in the bioavailability and efficacy of enzalutamide .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed primarily through passive diffusion due to its lipophilic nature . It may also interact with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of the compound are influenced by these interactions, affecting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of This compound and its activity are influenced by its conversion to enzalutamide. Enzalutamide is known to localize primarily in the cytoplasm and nucleus, where it exerts its inhibitory effects on the androgen receptor . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 4-bromo-2-fluorobenzoic acid:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- tert-Butyl 2-bromo-4-fluorobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents: Sodium azide (NaN3), potassium cyanide (KCN), and amines.
-
Reduction Reactions:
- The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products:
- The major products formed from these reactions depend on the specific nucleophile or reducing agent used. For example, substitution with sodium azide yields the azide derivative, while reduction with lithium aluminum hydride produces the corresponding alcohol .
Scientific Research Applications
Chemistry:
- tert-Butyl 2-bromo-4-fluorobenzoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
Biology:
- It serves as an intermediate in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor antagonists .
Medicine:
- The compound is utilized in the development of drugs, particularly those targeting specific receptors or enzymes involved in disease pathways .
Industry:
Comparison with Similar Compounds
- tert-Butyl 4-bromo-2-fluorobenzoate
- tert-Butyl 2-bromo-4-chlorobenzoate
- tert-Butyl 2-bromo-4-methylbenzoate
Comparison:
- tert-Butyl 4-bromo-2-fluorobenzoate: Similar in structure but with the bromine and fluorine atoms in different positions. It is also used as an intermediate in organic synthesis .
- tert-Butyl 2-bromo-4-chlorobenzoate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and applications .
- tert-Butyl 2-bromo-4-methylbenzoate: Contains a methyl group instead of fluorine, affecting its chemical properties and potential uses .
Properties
IUPAC Name |
tert-butyl 2-bromo-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLBILYMNWPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650492 | |
Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-50-7 | |
Record name | 1,1-Dimethylethyl 2-bromo-4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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